Paper [5] details the discovery of a selective cyclin-dependent kinase 5 (CDK5) inhibitor, 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide. [] CDK5 is a protein kinase involved in various cellular processes, and its dysregulation has been implicated in diseases like pancreatic cancer. [] The compound acts as a selective inhibitor of CDK5 over CDK2, making it a potential candidate for further investigation in cancer treatment. []
The paper highlights the potential application of 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide as a therapeutic agent for pancreatic cancer. [] It demonstrates that the compound can synergistically induce apoptosis in pancreatic cancer cells when combined with a Bcl-2 inhibitor (navitoclax). []
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3